molecular formula C5H5N3O3 B1291709 2-Amino-4-hydroxypyrimidine-5-carboxylic acid CAS No. 40769-70-8

2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Cat. No.: B1291709
CAS No.: 40769-70-8
M. Wt: 155.11 g/mol
InChI Key: GBADBFAXAWZGHM-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is a pyrimidine derivative, characterized by the presence of an amino group at position 2, a hydroxyl group at position 4, and a carboxylic acid group at position 5 on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with ammonia, followed by hydrolysis to introduce the hydroxyl and carboxyl groups. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxopyrimidine-5-carboxylic acid, while reduction can produce 2-amino-4-hydroxypyrimidine-5-methanol.

Scientific Research Applications

2-Amino-4-hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Similar structure but with an additional hydroxyl group at position 6.

    2-Amino-4-hydroxypyrimidine-5-carboxylate: An ester derivative of the compound.

    2,4-Dihydroxypyrimidine-5-carboxylic acid: Lacks the amino group at position 2

Uniqueness

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-7-1-2(4(10)11)3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADBFAXAWZGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-70-8
Record name 2-amino-4-hydroxypyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hydroxypyrimidine-5-carboxylic acid
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2-Amino-4-hydroxypyrimidine-5-carboxylic acid
Reactant of Route 4
2-Amino-4-hydroxypyrimidine-5-carboxylic acid
Reactant of Route 5
2-Amino-4-hydroxypyrimidine-5-carboxylic acid
Reactant of Route 6
2-Amino-4-hydroxypyrimidine-5-carboxylic acid

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